(3Z)-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a thiazolidinone ring, and an indolone moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of a butyl-substituted thioamide with an appropriate α-halo ketone under basic conditions to form the thiazolidinone ring.
Bromination: The thiazolidinone intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Indolone Formation: The final step involves the condensation of the brominated thiazolidinone with an ethyl-substituted indole derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
(3Z)-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Disrupting Cell Membranes: Altering membrane permeability and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3Z)-5-chloro-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one: Similar structure with a chlorine atom instead of bromine.
(3Z)-5-fluoro-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (3Z)-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.
Properties
CAS No. |
617697-87-7 |
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Molecular Formula |
C17H17BrN2O2S2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17BrN2O2S2/c1-3-5-8-20-16(22)14(24-17(20)23)13-11-9-10(18)6-7-12(11)19(4-2)15(13)21/h6-7,9H,3-5,8H2,1-2H3/b14-13- |
InChI Key |
VPKARDAXXOERHZ-YPKPFQOOSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CC)SC1=S |
Origin of Product |
United States |
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